molecular formula C11H10O2S B6210733 2,5-dimethyl-1-benzothiophene-3-carboxylic acid CAS No. 6432-33-3

2,5-dimethyl-1-benzothiophene-3-carboxylic acid

Cat. No.: B6210733
CAS No.: 6432-33-3
M. Wt: 206.26 g/mol
InChI Key: RMZUIZDEPYMURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-1-benzothiophene-3-carboxylic acid is a heterocyclic organic compound that features a benzothiophene core with two methyl groups at positions 2 and 5, and a carboxylic acid group at position 3. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-benzothiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2,5-dimethylthiophene with a suitable carboxylating agent can yield the desired product. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents at specific positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2,5-dimethyl-1-benzothiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-benzothiophene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to produce therapeutic effects. The exact mechanism involves binding to these targets and altering their activity, leading to the desired biological outcome.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the methyl and carboxylic acid substituents.

    2-methylbenzothiophene: A derivative with a single methyl group.

    3-carboxybenzothiophene: A derivative with a carboxylic acid group at position 3.

Uniqueness

2,5-dimethyl-1-benzothiophene-3-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

6432-33-3

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

2,5-dimethyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C11H10O2S/c1-6-3-4-9-8(5-6)10(11(12)13)7(2)14-9/h3-5H,1-2H3,(H,12,13)

InChI Key

RMZUIZDEPYMURK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2C(=O)O)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.